molecular formula C9H6F4N2 B1222356 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole CAS No. 61532-00-1

2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B1222356
CAS No.: 61532-00-1
M. Wt: 218.15 g/mol
InChI Key: PMAMJQYTLFLOLC-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with 1,1,2,2-tetrafluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzimidazole, followed by nucleophilic substitution with 1,1,2,2-tetrafluoroethyl bromide or chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound without the tetrafluoroethyl group.

    2-(Trifluoromethyl)-1H-benzimidazole: A similar compound with a trifluoromethyl group instead of a tetrafluoroethyl group.

    2-(1,1,1,2-Tetrafluoroethyl)-1H-benzimidazole: A closely related compound with a slightly different fluorination pattern.

Comparison: 2-(1,1,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to 1H-benzimidazole, it has increased lipophilicity and chemical stability. The tetrafluoroethyl group also enhances its ability to interact with biological targets, making it potentially more effective in pharmaceutical applications than its trifluoromethyl or non-fluorinated counterparts.

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2/c10-7(11)9(12,13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAMJQYTLFLOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386106
Record name 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-00-1
Record name 2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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